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Introduction

Trypsin, a serine protease found in the digestive system, is a critical enzyme that facilitates the
hydrolysis of proteins. It specifically cleaves peptide chains at the carboxyl side of lysine and
arginine residues. The accurate measurement of trypsin activity is essential in various fields,
including biochemical research, drug development, and quality control in biotechnological
processes. This application note provides a detailed protocol for a reliable and straightforward
colorimetric assay for determining trypsin activity using a p-nitroanilide (pNA) based substrate,
such as Na-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

Principle of the Assay

The assay is based on the enzymatic cleavage of a chromogenic substrate by trypsin.[1] The
substrate, typically a synthetic peptide conjugated to p-nitroaniline, is colorless. In the presence
of active trypsin, the peptide bond is hydrolyzed, releasing the yellow-colored p-nitroaniline
(pPNA). The rate of pNA formation is directly proportional to the trypsin activity and can be
monitored by measuring the increase in absorbance at approximately 405 nm.[2]

The enzymatic reaction is as follows:
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Na-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) + H20 --(Trypsin)--> Na-Benzoyl-DL-arginine +
p-Nitroaniline (yellow)

Materials and Reagents

Reagent Storage Notes
Trypsin Standard (e.g., from 20°C Prepare fresh dilutions in 1 mM
bovine pancreas) HCI.

Substrate stock is typically

. prepared in an organic solvent
Na-Benzoyl-DL-arginine 4-

] - -20°C, protected from light like Dimethyl Sulfoxide
nitroanilide (BAPNA)

(DMSO) and then diluted in
assay buffer.[3]

) The optimal pH for trypsin
Tris-HCI Buffer (e.g., 50 mM,

4°C activity is generally between
pH 8.2)

8.0 and 8.2.[4]

) ] Calcium ions are known to
Calcium Chloride (CaClz) (e.qg.,

Room Temperature stabilize trypsin and enhance
20 mM)

its activity.

) ) Used as a diluent for trypsin to
1 mM Hydrochloric Acid (HCI) Room Temperature o .
maintain its stability.

Used to dissolve the BAPNA

Dimethyl Sulfoxide (DMSO) Room Temperature
substrate.
Acetic Acid (e.g., 30% v/v) Can be used to stop the
) Room Temperature ) )
(Optional) enzymatic reaction.[5]

96-well microplate, clear, flat-

bottom

. Capable of measuring
Microplate reader
absorbance at 405 nm.

Pipettes and tips
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Experimental Protocols

Reagent Preparation
e Assay Buffer (50 mM Tris-HCI, 20 mM CacClz, pH 8.2):

Dissolve Tris base in deionized water.

o

Add CacCl: to the desired concentration.

[¢]

[¢]

Adjust the pH to 8.2 at 25°C using 1 M HCI.

[e]

Bring the final volume to the desired amount with deionized water.
e Substrate Stock Solution (e.g., 20 mM BAPNA in DMSO):

o Dissolve the appropriate amount of BAPNA in DMSO. This may require gentle warming
(e.g., to 37°C) to fully dissolve.

o Store in small aliquots at -20°C, protected from light.
o Working Substrate Solution:

o Dilute the BAPNA stock solution in Assay Buffer to the desired final concentration (e.g., 1
mM). Prepare this solution fresh before each experiment.

e Trypsin Stock Solution (e.g., 1 mg/mL):

o Dissolve trypsin in cold 1 mM HCI to the desired concentration.

o Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
o Working Trypsin Solution:

o Dilute the trypsin stock solution in cold 1 mM HCI to a working concentration (e.g., 10-20
pg/mL).[6] Prepare this solution fresh before each experiment and keep on ice.

Sample Preparation
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» Tissue Homogenates: Homogenize tissue in 4 volumes of cold Assay Buffer. Centrifuge at
top speed for 10 minutes to remove insoluble material and collect the supernatant.[7]

o Cell Lysates: Resuspend cells in 4 volumes of cold Assay Buffer and lyse using appropriate
methods (e.g., sonication or Dounce homogenizer). Centrifuge to pellet cell debris and
collect the supernatant.

o Serum/Plasma: Serum and plasma samples can often be diluted directly in Assay Buffer.[7] It
is advisable to test several dilutions to ensure the readings fall within the linear range of the
assay.

Assay Procedure (96-well plate format)

o Prepare the Plate: Add samples and controls to the wells of a 96-well plate. Include a blank
control (Assay Buffer only) and a substrate control (Assay Buffer + Working Substrate
Solution).

« Initiate the Reaction: Add the Working Substrate Solution to all wells to start the reaction.
The final volume in each well should be consistent (e.g., 200 uL).

 Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C).[4]

o Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals (e.qg.,
every 1-2 minutes) for a set period (e.g., 10-30 minutes) using a microplate reader. This
kinetic reading is preferred for accurate rate determination.[2]

o (Optional) Endpoint Assay: Alternatively, the reaction can be stopped after a fixed time by
adding a stop solution like 30% acetic acid.[5] The final absorbance is then read at 405 nm.

Data Presentation
Example: Kinetic Parameters of Trypsin with BAPNA

The following table summarizes typical kinetic parameters for trypsin using a p-nitroanilide
substrate. These values can vary depending on the specific substrate, buffer conditions, and
temperature.
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Parameter Value Conditions Reference

Tris buffer, pH 7.6,
K_m 0.3 mM [8]
Room Temperature

) Tris buffer, pH 7.6,
V_max 40 pM/min [8]
Room Temperature

Tris buffer, pH 7.6,
K_m 0.6 mM [8]
37°C

) Tris buffer, pH 7.6,
V_max 82 uM/min [8]
37°C

Immobilized trypsin,
K_m 0.12 mM frontal analysis [9]

method

) Immobilized trypsin,
0.079 mM/min/mg _
V_max frontal analysis [9]
enzyme
method

Data Analysis and Calculations

The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time
plot (AA/At).

Calculation of Trypsin Activity:
The activity of trypsin is calculated using the Beer-Lambert law:

Activity (umol/min/mL) = (AA_405nm / min) * (Reaction Volume in mL) / (¢ * Path Length in cm
* Enzyme Volume in mL)

Where:
e AAsosnm / min: The rate of change in absorbance at 405 nm per minute.

e ¢ (Molar Extinction Coefficient of p-nitroaniline): A commonly cited value is 9,960 M~icm™2.
However, this value can be dependent on the solution composition, so it is advisable to
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determine it under your specific experimental conditions or use a standard curve.

o Path Length: For a 96-well plate, the path length is dependent on the volume in the well and
needs to be determined or provided by the plate reader manufacturer.

Unit Definition:

One unit of trypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 pmole
of the substrate per minute at a specific pH and temperature.
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Caption: Experimental workflow for the trypsin activity assay.
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Caption: Principle of the colorimetric trypsin assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Determining Trypsin Activity with a p-Nitroanilide
Substrate: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b555452#determining-trypsin-activity-with-a-p-
nitroanilide-substrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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